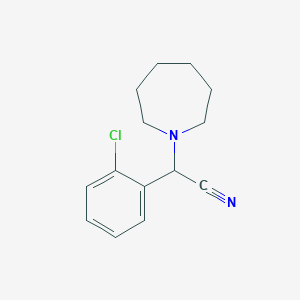
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in various fields.
科学研究应用
DNDS has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DNDS has been investigated for its potential as an anticancer agent. Studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. DNDS has also been studied for its potential as an anti-inflammatory agent. In materials science, DNDS has been investigated for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. In environmental science, DNDS has been studied for its potential as a water-soluble fluorescent dye for the detection of pollutants in water.
作用机制
The mechanism of action of DNDS is not fully understood. However, studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS binds to tubulin, a protein that is essential for the formation of microtubules, and prevents the polymerization of tubulin into microtubules. This disrupts the microtubule network, which is essential for cell division, and ultimately leads to cell death.
Biochemical and Physiological Effects
DNDS has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DNDS has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using DNDS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. DNDS also has the advantage of being water-soluble, which makes it easy to work with in lab experiments. However, one of the limitations of using DNDS in lab experiments is its potential toxicity. Studies have shown that high concentrations of DNDS can be toxic to cells and may cause cell death.
未来方向
There are several future directions for the study of DNDS. One potential direction is the development of DNDS-based anticancer drugs. Studies have shown that DNDS inhibits the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DNDS-based sensors and electronic devices. DNDS has been shown to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. Finally, the potential environmental applications of DNDS, such as its use as a water-soluble fluorescent dye for the detection of pollutants in water, could be further explored.
Conclusion
In conclusion, N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, or DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS has been synthesized through various methods and has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. DNDS inhibits the growth of cancer cells by disrupting the microtubule network and has anti-inflammatory and antioxidant properties. DNDS has the potential to be used in the development of anticancer drugs, sensors, and electronic devices. Further research is needed to fully understand the mechanism of action of DNDS and its potential applications in various fields.
合成方法
DNDS can be synthesized through various methods, including the reaction of 1,5-naphthalenedisulfonic acid with diethylamine and diphenylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and yields DNDS as a white crystalline solid. Other methods of synthesis include the reaction of 1,5-naphthalenedisulfonic acid with ethylamine and phenylamine or with diethylamine and aniline.
属性
分子式 |
C26H26N2O4S2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
1-N,5-N-diethyl-1-N,5-N-diphenylnaphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-27(21-13-7-5-8-14-21)33(29,30)25-19-11-18-24-23(25)17-12-20-26(24)34(31,32)28(4-2)22-15-9-6-10-16-22/h5-20H,3-4H2,1-2H3 |
InChI 键 |
OGABIIFTHJAYOY-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
规范 SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)



![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)
